Norgesic forte
Description
Properties
CAS No. |
88566-80-7 |
|---|---|
Molecular Formula |
C41H49N5O14 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PQOVMKOIORHXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
Norgesic forte |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
Norgesic Forte is indicated for the treatment of acute low back pain and other musculoskeletal disorders. The combination of Orphenadrine, a muscle relaxant, with Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and Caffeine, a central nervous system stimulant, enhances pain relief and improves functional outcomes.
Clinical Effectiveness
A study conducted on Filipino patients demonstrated that the administration of Orphenadrine Citrate 50 mg combined with Paracetamol 650 mg (similar to the formulation in this compound) resulted in significant pain relief. The median Visual Analog Scale (VAS) score decreased from 7 at baseline to 0 by day 5 in many participants, indicating effective pain resolution .
Key Findings:
- Duration of Symptoms: Average duration before total symptom resolution was approximately 4.3 days.
- VAS Score Improvement: A significant decrease in VAS scores was observed, with 72.4% of participants reporting a decrease of at least 2 points within the first day .
- Physical Disability Scores: There was a marked improvement in physical function as measured by the Roland-Morris Disability Questionnaire (RMDQ), with scores improving from a median of 9 on day 1 to 1 by day 11 .
Muscle Relaxation
Orphenadrine Citrate acts as a muscle relaxant by inhibiting the facilitatory pathways in the central nervous system. This property is particularly beneficial in treating muscle spasms associated with acute pain conditions.
Quality of Life Improvement
The use of this compound has been linked to improvements in patients' quality of life due to its dual action on pain relief and muscle relaxation.
Quality of Life Metrics
- Participants reported significant improvements in daily activities without hindrance from acute pain after treatment.
- The combination therapy not only alleviated pain but also addressed issues related to impaired mobility due to muscle spasms .
Safety Profile
The safety profile of this compound appears favorable based on clinical studies. Most reported adverse effects were mild and self-limiting, such as somnolence, which resolved shortly after discontinuation or adjustment of dosage .
Case Studies Overview
| Study Reference | Patient Demographics | Treatment Duration | VAS Score Change | Physical Disability Score Change |
|---|---|---|---|---|
| Nailes et al., 2024 | Filipino adults with acute low back pain | 11 days | Baseline: 7 → Day 5: 0 | Median: 9 → Median: 1 |
| Salvino et al., 2024 | Mixed demographic with musculoskeletal disorders | Variable (up to 10 days) | Significant decrease noted on Day 3 | Significant improvement noted by Day 11 |
Comparison with Similar Compounds
Mechanism of Action
- Orphenadrine citrate: A centrally acting muscle relaxant with anticholinergic properties.
- Aspirin: A non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, reducing pain and inflammation .
- Caffeine : Enhances the analgesic effects of aspirin by improving absorption and central nervous system penetration .
Comparison with Similar Compounds
Norgesic Forte vs. Norgesic
This compound is a higher-strength variant of the regular Norgesic formulation:
| Parameter | Norgesic | This compound |
|---|---|---|
| Orphenadrine citrate | 25 mg | 50 mg |
| Aspirin | 385 mg | 770 mg |
| Caffeine | 30 mg | 60 mg |
| Indications | Moderate pain | Severe musculoskeletal pain |
| Dosage | 1–2 tablets 3–4× daily | ½–1 tablet 3–4× daily |
This compound is preferred for severe pain due to its higher orphenadrine content, though both formulations share similar contraindications and side effect profiles .
This compound vs. Paralgin Forte (Paracetamol/Codeine)
A 1986 double-blind study compared Norgesic (paracetamol/orphenadrine) with Paralgin Forte (paracetamol/codeine) in patients with neck myalgia:
| Parameter | Norgesic | Paralgin Forte |
|---|---|---|
| Efficacy (Pain Relief) | Superior (70% improvement) | Moderate (50% improvement) |
| Side Effects | Lower incidence | Higher sedation/constipation |
| Mechanism | Muscle relaxant + analgesic | Opioid + analgesic |
Norgesic demonstrated faster recovery and better tolerability, attributed to orphenadrine’s antispasmodic effects without opioid-related sedation .
Bioequivalence with Generic Equivalents
Studies confirm bioequivalence between this compound and generics like Orphengesic Forte.
Comparison with Aspirin Monotherapy
A pharmacokinetic study found that the aspirin component in this compound achieves plasma salicylic acid levels equivalent to plain aspirin (154–161 µg/mL), confirming comparable anti-inflammatory efficacy.
Preparation Methods
Orphenadrine Citrate Synthesis
Orphenadrine citrate, a centrally acting muscle relaxant, is synthesized through a multi-step organic reaction. The base compound, orphenadrine, is derived from the reaction of 2-methylbenzhydrol with 2-dimethylaminoethyl chloride in the presence of a base catalyst. The resulting orphenadrine free base is then reacted with citric acid to form the citrate salt, enhancing its solubility and stability. Key parameters include:
-
Temperature control : Maintained at 40–50°C during salt formation to prevent degradation.
-
Stoichiometric ratios : A 1:1 molar ratio of orphenadrine to citric acid ensures complete neutralization.
The final product is purified via recrystallization using ethanol-water mixtures, yielding a white crystalline powder with a melting point of 138–142°C.
Aspirin Synthesis
Aspirin (acetylsalicylic acid) is synthesized via the esterification of salicylic acid with acetic anhydride, catalyzed by sulfuric acid. The reaction proceeds as follows:
Post-synthesis, crude aspirin is washed with cold water to remove excess acetic acid and purified through recrystallization from hot ethanol. The final product is a white crystalline powder with a purity ≥99.5%.
Caffeine Synthesis
Caffeine (1,3,7-trimethylxanthine) is either extracted from natural sources (e.g., coffee beans) or synthesized via the Traube method, which involves the methylation of theobromine. Synthetic routes typically use dimethyl sulfate as the methylating agent under alkaline conditions. The product is purified through sublimation, resulting in a white powder with a melting point of 235–238°C.
Formulation of this compound Tablets
Granulation and Blending
Each API is processed separately to ensure homogeneity before blending:
Table 1: Composition of this compound Tablets
| Component | Function | Quantity per Tablet |
|---|---|---|
| Orphenadrine citrate | Muscle relaxant | 50 mg |
| Aspirin | Analgesic/anti-inflammatory | 770 mg |
| Caffeine | Adjuvant analgesic | 60 mg |
| Anhydrous lactose | Filler | 325 mg |
| Colloidal silicon dioxide | Glidant | 5 mg |
| Povidone | Binder | 10 mg |
| Stearic acid | Lubricant | 8 mg |
Multilayer Compression
This compound’s multilayer structure ensures stability and controlled release:
-
First layer : Aspirin-caffeine granulate compressed at 15 kN to form a porous base.
-
Second layer : Orphenadrine citrate blend added and compressed at 20 kN to prevent layer separation.
-
Coating : A thin film coat (hydroxypropyl methylcellulose) is applied to mask bitterness and improve swallowability.
Quality Control Measures
-
Assay testing : HPLC quantifies API concentrations (orphenadrine citrate: 48–52 mg; aspirin: 750–790 mg; caffeine: 58–62 mg).
-
Dissolution testing : USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 buffer ensures ≥80% release within 30 minutes.
-
Friability : Tablets lose ≤0.8% weight after 100 rotations in a friabilator.
Stability and Packaging
This compound tablets are packaged in high-density polyethylene (HDPE) bottles with desiccants to prevent hydrolysis of aspirin. Accelerated stability studies (40°C/75% RH) confirm a 24-month shelf life with no significant degradation.
Comparative Analysis of Manufacturing Techniques
Table 2: Alternative Preparation Methods for Combination Analgesics
| Method | Advantages | Limitations |
|---|---|---|
| Wet granulation | Enhances flowability, uniform mixing | Time-consuming, moisture-sensitive APIs require drying |
| Direct compression | Faster, fewer steps | Poor compressibility of some excipients |
| Hot-melt extrusion | Enables sustained release | High energy input, limited API stability |
This compound’s formulation is protected under US Patent 9,539,214 (expiring 2033-03-13), which covers its multilayer design and stability profile. Generic manufacturers must demonstrate bioequivalence through in vivo studies comparing C<sub>max</sub> and AUC values to the reference product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
